molecular formula C7H4ClNS B2891818 6-Chlorothieno[3,2-c]pyridine CAS No. 1781989-24-9

6-Chlorothieno[3,2-c]pyridine

Cat. No.: B2891818
CAS No.: 1781989-24-9
M. Wt: 169.63
InChI Key: VYIXLCYOYVAIAI-UHFFFAOYSA-N
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Description

6-Chlorothieno[3,2-c]pyridine is a heterocyclic compound that features a fused ring system consisting of a thiophene ring and a pyridine ring. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of a chlorine atom at the 6-position of the thieno[3,2-c]pyridine ring system imparts unique chemical properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Chlorothieno[3,2-c]pyridine typically involves the cyclization of appropriate precursors. One common method starts with ethyl-4,6-dichloronicotinate as the starting material. The synthetic route involves several key steps:

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimizing reaction conditions to improve yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions: 6-Chlorothieno[3,2-c]pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups attached to the thieno[3,2-c]pyridine ring.

    Substitution: The chlorine atom at the 6-position can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Manganese dioxide (MnO2) is commonly used for oxidation reactions.

    Reduction: Sodium borohydride (NaBH4) is a typical reducing agent.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or ketones, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

6-Chlorothieno[3,2-c]pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Chlorothieno[3,2-c]pyridine involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, its antibacterial activity is attributed to its ability to interfere with bacterial cell wall synthesis or protein function .

Comparison with Similar Compounds

Uniqueness: 6-Chlorothieno[3,2-c]pyridine is unique due to the specific positioning of the chlorine atom, which influences its reactivity and biological activity

Properties

IUPAC Name

6-chlorothieno[3,2-c]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClNS/c8-7-3-6-5(4-9-7)1-2-10-6/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYIXLCYOYVAIAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC2=CC(=NC=C21)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClNS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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